molecular formula C13H17N3O3S B2884822 N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide CAS No. 2224314-93-4

N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide

Cat. No. B2884822
CAS RN: 2224314-93-4
M. Wt: 295.36
InChI Key: ULKPFUWFFGPBMM-UHFFFAOYSA-N
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Description

N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide, also known as CP-690,550, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. It was first discovered by Pfizer in 2003 and has since been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.

Mechanism of Action

N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide works by selectively inhibiting the JAK family of enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking JAK activity, N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide can effectively reduce inflammation and modulate immune responses.
Biochemical and Physiological Effects
N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide has been shown to effectively reduce inflammation and improve disease symptoms in preclinical and clinical studies. It has also been shown to modulate immune responses and reduce the activity of various cytokines and growth factors involved in autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide is its selectivity for JAK inhibition, which can minimize off-target effects and reduce the risk of adverse events. However, its potency and efficacy may vary depending on the disease and patient population. Additionally, its long-term safety and potential side effects are still being evaluated in ongoing clinical trials.

Future Directions

Future research on N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide could focus on its potential therapeutic applications in other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Additionally, further studies could investigate its efficacy and safety in combination with other therapies, such as biologic agents and immunomodulators. Finally, ongoing research could also explore the potential use of N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide in personalized medicine, where patients could be stratified based on their disease subtype and genetic profile to optimize treatment outcomes.

Synthesis Methods

The synthesis of N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide involves a multi-step process that includes the reaction of 4-cyclopropyl-2-methylpyrimidine-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-butene-1-ol in the presence of triethylamine to yield the desired ethenylsulfonylpropanamide.

Scientific Research Applications

N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively reduce inflammation and improve disease symptoms in preclinical and clinical studies.

properties

IUPAC Name

N-(4-cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-3-20(18,19)7-6-12(17)16-11-8-14-9(2)15-13(11)10-4-5-10/h3,8,10H,1,4-7H2,2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKPFUWFFGPBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2CC2)NC(=O)CCS(=O)(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide

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